tert-Butyl-5-Hydroxyisoindolin-2-carboxylat

Übersicht

Beschreibung

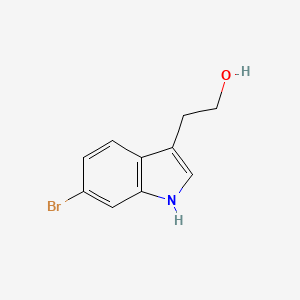

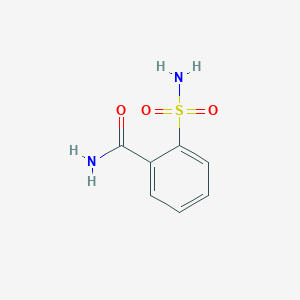

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a compound that is part of a broader class of isoindoline derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The tert-butyl group is commonly used in chemistry as a protecting group due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related isoindoline compounds has been explored through various methods. An improved synthesis of a closely related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another synthesis approach for isoindolinones, which may be relevant to tert-Butyl 5-hydroxyisoindoline-2-carboxylate, involves an oxidative radical cyclization process from stable carbamoylxanthates derived from secondary tert-butylamines .

Molecular Structure Analysis

The molecular structure of isoindoline derivatives can be complex, with multiple stereocenters and functional groups. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined using X-ray diffraction, showcasing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . This highlights the importance of advanced analytical techniques such as X-ray crystallography in elucidating the structures of such compounds.

Chemical Reactions Analysis

Isoindoline derivatives can undergo a variety of chemical reactions. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative resulted in important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the use of tert-butoxycarbonylation reagents like BBDI has been shown to be effective for the chemoselective modification of aromatic and aliphatic amine hydrochlorides and phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For instance, the synthesis, characterization, and thermal analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and reactivity of the compound . The crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the compound with other molecules .

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für die organische Synthese

“tert-Butyl-5-Hydroxyisoindolin-2-carboxylat” wird hauptsächlich als Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen und trägt zur Vielfalt und Komplexität der organischen Chemie bei.

Synthese von heterocyclischen Verbindungen

Diese Verbindung kann auch bei der Synthese von heterocyclischen Verbindungen verwendet werden . Heterocyclische Verbindungen sind eine Klasse organischer Verbindungen, die eine Ringstruktur enthalten, die aus mindestens zwei verschiedenen Elementen besteht. Diese Verbindungen haben eine breite Palette von Anwendungen, unter anderem in der Pharmazie, in Agrochemikalien und in Farbstoffen.

Katalysator in organischen Reaktionen

“this compound” kann als Katalysator in organischen Synthesereaktionen dienen . Als Katalysator kann es die Reaktionsgeschwindigkeit beschleunigen, ohne dabei verbraucht zu werden, was es zu einem wertvollen Werkzeug in verschiedenen chemischen Reaktionen macht.

Pharmazeutische Synthese

Die N-Isoindolin-1,3-dion-Heterocyclen, die aus “this compound” synthetisiert werden können, haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erregt . Sie könnten zur Entwicklung neuer Therapeutika verwendet werden.

Herstellung von Farbstoffen und Pigmenten

N-Isoindolin-1,3-dion-Heterocyclen, die aus “this compound” gewonnen werden, können bei der Herstellung von Farbstoffen und Pigmenten verwendet werden . Diese Verbindungen können eine große Bandbreite an Farben liefern und werden in verschiedenen Industrien eingesetzt, darunter Textilien, Kunststoffe und Druck.

Entwicklung von photochromen Materialien

Diese Heterocyclen haben auch potenzielle Anwendungen bei der Entwicklung von photochromen Materialien . Photochrome Materialien ändern ihre Farbe als Reaktion auf Licht und haben eine breite Palette von Anwendungen, unter anderem in Brillen, Textilien und Sicherheitsfarben.

Zukünftige Richtungen

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is mainly used as an intermediate in organic synthesis . It can be used in the synthesis of anticancer drugs, antiviral drugs, and bioactive molecules . Additionally, it can be used in the synthesis of heterocyclic compounds and as a catalyst in organic synthesis reactions .

Wirkmechanismus

Target of Action

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that Tert-Butyl 5-hydroxyisoindoline-2-carboxylate may also interact with various biological targets.

Mode of Action

Indole derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Tert-Butyl 5-hydroxyisoindoline-2-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in esterification and hydrolysis reactions. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, tert-Butyl 5-hydroxyisoindoline-2-carboxylate can act as a substrate for certain esterases, leading to its conversion into other bioactive molecules .

Cellular Effects

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, tert-Butyl 5-hydroxyisoindoline-2-carboxylate can alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 5-hydroxyisoindoline-2-carboxylate involves its binding interactions with biomolecules. The compound’s hydroxyl group enables it to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, tert-Butyl 5-hydroxyisoindoline-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 5-hydroxyisoindoline-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that tert-Butyl 5-hydroxyisoindoline-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of tert-Butyl 5-hydroxyisoindoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects on cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by esterases, leading to the formation of metabolites that participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, tert-Butyl 5-hydroxyisoindoline-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of tert-Butyl 5-hydroxyisoindoline-2-carboxylate within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .

Eigenschaften

IUPAC Name |

tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHANXZSEULFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595322 | |

| Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

226070-47-9 | |

| Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)